molecular formula C52H42Si2 B13109528 4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl

4,4'-Bis((E)-2-(triphenylsilyl)vinyl)-1,1'-biphenyl

Cat. No.: B13109528
M. Wt: 723.1 g/mol
InChI Key: XMXNFZBYQFMDNO-LMXNTIJMSA-N
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Description

4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two triphenylsilylvinyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids.

    Introduction of Triphenylsilylvinyl Groups: The triphenylsilylvinyl groups are introduced via a Heck reaction, where the biphenyl core reacts with triphenylsilylvinyl halides in the presence of a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding reduced biphenyl derivative.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl has several scientific research applications:

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: Used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components, affecting their function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(diethylamino)benzophenone: Known for its aggregation-induced emission properties.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic transformations.

    Tetrakis(4-methoxyphenyl)ethylene: Exhibits unique photoluminescence properties.

Uniqueness

4,4’-Bis((E)-2-(triphenylsilyl)vinyl)-1,1’-biphenyl is unique due to its combination of triphenylsilylvinyl groups and biphenyl core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices.

Properties

Molecular Formula

C52H42Si2

Molecular Weight

723.1 g/mol

IUPAC Name

triphenyl-[(E)-2-[4-[4-[(E)-2-triphenylsilylethenyl]phenyl]phenyl]ethenyl]silane

InChI

InChI=1S/C52H42Si2/c1-7-19-47(20-8-1)53(48-21-9-2-10-22-48,49-23-11-3-12-24-49)41-39-43-31-35-45(36-32-43)46-37-33-44(34-38-46)40-42-54(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H/b41-39+,42-40+

InChI Key

XMXNFZBYQFMDNO-LMXNTIJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)[Si](C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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